

molecular weight and formula of 2-(Propylthio)pyrimidine-4,6-diol

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Compound of Interest

Compound Name: 2-(Propylthio)pyrimidine-4,6-diol

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An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol

This technical guide provides a comprehensive overview of 2-(Propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of pharmaceuticals, particularly the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

2-(Propylthio)pyrimidine-4,6-diol is a sulfur-containing heterocyclic compound.^[1] Its structure, characterized by a pyrimidine ring with two hydroxyl groups and a propylthio substituent, gives it a unique balance of hydrophilicity and lipophilicity, making it a valuable building block in organic synthesis.^[1]

Property	Value	Source
IUPAC Name	4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one	[1][2]
Synonyms	S-Propyl-2-thiobarbituric Acid; 6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone	[1][3]
CAS Number	145783-12-6	[1][2][3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1][2][3][4]
Molecular Weight	186.23 g/mol	[1][2][3][4]
Solubility	Soluble in Methanol	[3]
Storage	2°C to 8°C	[3]

Synthesis and Experimental Protocols

The primary route for synthesizing **2-(Propylthio)pyrimidine-4,6-diol** is through the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).^[2] Various protocols have been developed to optimize this reaction for higher yield and purity, often for industrial-scale production.

Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This protocol is based on a method developed for the large-scale synthesis of Ticagrelor intermediates.^[5]

Materials:

- 2-Thiobarbituric acid (100 g)
- Sodium hydroxide (NaOH) pellets or flakes (63.13 g)
- Propyl iodide (123.36 g)

- Methanol
- Water

Procedure:

- Add 2-Thiobarbituric acid (100 g) to water (250 ml) in a reaction vessel with stirring.
- Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml).
- Add the sodium hydroxide solution to the 2-thiobarbituric acid suspension over a period of 15 to 20 minutes, maintaining the temperature at 20-25°C.
- Stir the resulting mixture for 40 minutes at 20-25°C.
- Add an additional 200 ml of water to the reaction mass.
- Raise the reaction temperature to 30-35°C.
- Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining stirring at 30-35°C.
- After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid) to a pH below 3 (typically between 1 and 2) to precipitate the product.^{[5][6]}
- The precipitated solid is then isolated by filtration.^[5]

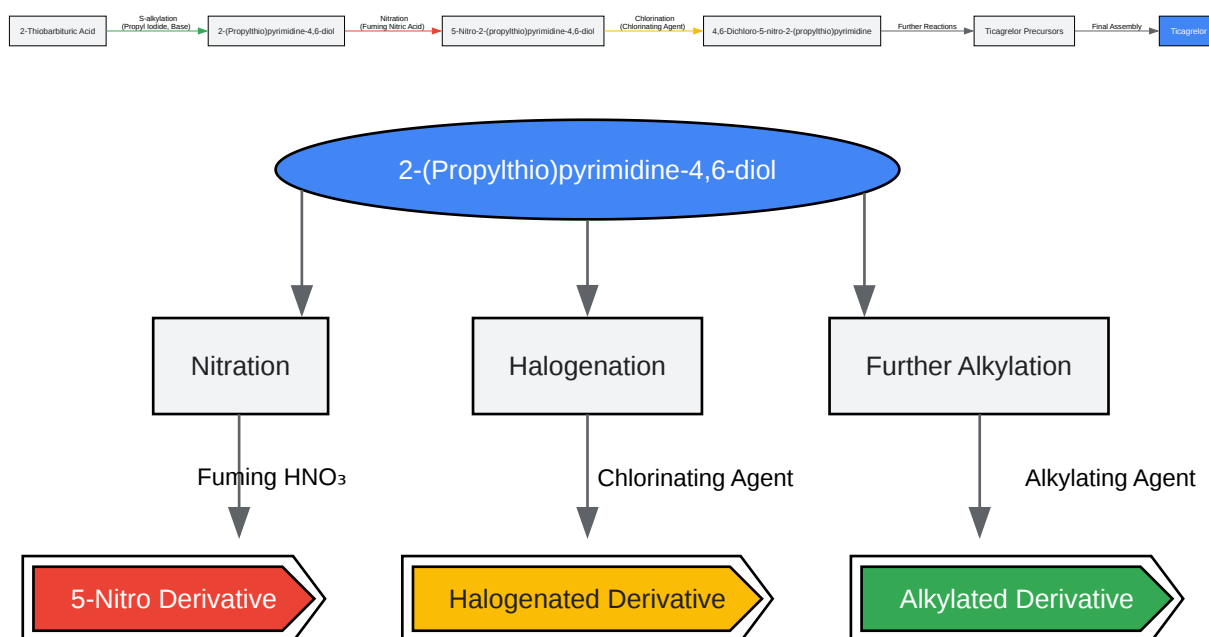
Purification: The crude product can be purified by crystallization. A common method involves dissolving the product in a suitable solvent mixture at an elevated temperature and then cooling to allow for the crystallization of the purified compound, which can increase purity from approximately 91% to over 99% as measured by HPLC.^[2] The purified solid is typically dried under reduced pressure.^[2]

Role in Pharmaceutical Synthesis

2-(Propylthio)pyrimidine-4,6-diol is a critical intermediate in the synthesis of Ticagrelor, a P2Y₁₂ receptor antagonist that inhibits platelet aggregation.^{[2][7]} It serves as a foundational

building block that undergoes further chemical modifications, including nitration and chlorination, to construct the more complex Ticagrelor molecule.[1][2]

The synthesis of Ticagrelor from 2-thiobarbituric acid involves several key steps where **2-(Propylthio)pyrimidine-4,6-diol** is a central intermediate. The general synthetic pathway is outlined in the diagram below.



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